2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-4-9-14-15(10-11)25-19(16(14)18(23)20-2)21-17(22)12-5-7-13(24-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXADCCMSCUVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of benzo[b]thiophene, a class of compounds known for various biological activities. This article reviews its biological activity, focusing on its analgesic properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[b]thiophene core with a methoxybenzamide substituent, which is crucial for its biological interactions.
Analgesic Activity
Research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects. A study employed the “hot plate” method on outbred white mice to evaluate the analgesic activity of this compound. The results indicated that it possesses an analgesic effect that exceeds that of the standard drug metamizole .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Effect (Hot Plate Method) |
|---|---|
| 2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Significant |
| Metamizole | Standard Comparison |
The mechanism through which this compound exerts its analgesic effects may involve modulation of pain pathways in the central nervous system. It is hypothesized that the methoxy group enhances lipophilicity, facilitating better penetration through biological membranes and thus increasing efficacy at target sites.
Case Studies and Research Findings
- Study on Pain Models : In a controlled experiment involving various pain models (e.g., formalin test), the compound demonstrated a dose-dependent reduction in pain response. The study concluded that the compound could be a candidate for further development as an analgesic agent .
- Comparison with Other Analgesics : In comparative studies with other analgesics such as ibuprofen and diclofenac , the compound showed superior efficacy in certain models while exhibiting a favorable side effect profile .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has a favorable absorption profile with moderate half-life values, indicating potential for effective dosing regimens in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Critical Analysis of Structural Modifications and Activity Trends
AChE Inhibition :
- The piperazine-acetamide linker in IIId introduces conformational flexibility and hydrogen-bonding capacity, contributing to its superior AChE inhibition (60%) over donepezil. The 4-methoxyphenyl group enhances π-π stacking with aromatic residues in the enzyme’s active site .
- The target compound lacks the piperazine moiety but retains the 4-methoxybenzamido group, which may compensate for reduced H-bonding through increased lipophilicity and improved CNS penetration .
Antioxidant Activity: Compound 92b’s cyanoacetamido group increases polarity, facilitating electron donation to neutralize free radicals. The tetrahydrobenzo[b]thiophene core stabilizes the radical intermediate via resonance .
Antimicrobial and Antiparasitic Effects: Compound 23’s 2-chlorophenyl and carboxypropionyl groups enhance membrane permeability in Gram-positive bacteria. 4d’s thienopyrimidine-thioacetamide moiety targets falcipain-2’s active-site cysteine, a mechanism distinct from the target compound’s inferred AChE activity .
Metabolic Stability: The N,6-dimethyl groups in the target compound may reduce oxidative metabolism by cytochrome P450 enzymes, extending its half-life compared to non-methylated analogs like IIId .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodology : Key steps involve coupling 4,5,6,7-tetrahydrobenzo[b]thiophene precursors with 4-methoxybenzoyl chloride under anhydrous conditions. Solvent selection (e.g., 1,4-dioxane) and catalysts like triethylamine are critical for achieving high yields (~70–80%) .
- Data : For analogous compounds, yields drop significantly when using polar aprotic solvents (e.g., DMF) due to side reactions, as observed in the synthesis of carboxamide derivatives .
Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?
- Methodology :
- 1H NMR : Look for characteristic peaks:
- Methoxy protons at δ 3.8–3.9 ppm (singlet, 3H).
- Tetrahydrobenzo[b]thiophene ring protons as multiplet clusters between δ 1.6–2.8 ppm .
- IR : Confirm C=O stretches (~1650–1700 cm⁻¹) for amide and carboxamide groups, and C-O stretches (~1250 cm⁻¹) for the methoxy group .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol/ethyl acetate) are preferred. HPLC purity >98% is achievable for carboxamide derivatives .
- Data : Compound 30 (analog) showed 77% yield after HPLC purification, with a sharp melting point (205–208°C) indicating high crystallinity .
Advanced Research Questions
Q. How do substituents on the tetrahydrobenzo[b]thiophene core influence antibacterial activity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying acyl/amino groups. For example, replacing the 4-methoxybenzamido group with a nitrobenzamido moiety reduces activity due to decreased membrane permeability .
- Data : Compound 31 (with a phenyl substituent) showed MIC = 8 µg/mL against S. aureus, while bulkier groups (e.g., tert-butyl) led to inactivity (MIC >64 µg/mL) .
Q. How can computational modeling predict metabolic stability of this compound?
- Methodology : Density Functional Theory (DFT) calculations assess electron-rich regions prone to oxidation. For instance, the methoxy group’s electron-donating effect stabilizes the molecule against aldehyde oxidase-mediated degradation .
- Example : A similar compound (N-(4-(dimethylamino)phenyl)-tetrahydrobenzo[b]thiophene carboxamide) showed low metabolic turnover in human liver microsomes, validated by HRMS fragmentation patterns .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
- Methodology : Cross-validate assays (e.g., broth microdilution vs. time-kill curves) and control for lipophilicity (logP) and solubility. For example, discrepancies in MIC values for carboxamide derivatives were linked to aggregation tendencies in aqueous media .
- Data : Compound 32 (carboxylic acid analog) showed pH-dependent solubility, with activity dropping at pH >7 due to ionization .
Q. What experimental strategies optimize enantiomeric purity in asymmetric synthesis?
- Methodology : Chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. For example, a racemic tetrahydrobenzo[b]thiophene precursor was resolved with >99% ee using immobilized lipase B .
- Data : Enantiomerically pure analogs showed 2–3x higher activity in kinase inhibition assays compared to racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
